4-(1-Ethyl-1H-imidazol-2-yl)aniline
Description
4-(1-Ethyl-1H-imidazol-2-yl)aniline is an aromatic amine featuring an aniline moiety substituted at the para position with a 1-ethyl-1H-imidazole ring. The compound’s structure combines the electron-rich aniline group with the heterocyclic imidazole, which is known for its role in coordination chemistry and bioactivity.
Properties
Molecular Formula |
C11H13N3 |
|---|---|
Molecular Weight |
187.24 g/mol |
IUPAC Name |
4-(1-ethylimidazol-2-yl)aniline |
InChI |
InChI=1S/C11H13N3/c1-2-14-8-7-13-11(14)9-3-5-10(12)6-4-9/h3-8H,2,12H2,1H3 |
InChI Key |
UNNGCBLLSSNKMJ-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=CN=C1C2=CC=C(C=C2)N |
Origin of Product |
United States |
Preparation Methods
Direct Coupling of 4-Iodoaniline with 1-Ethylimidazole
The Ullmann coupling reaction is the most widely reported method for synthesizing 4-(1-ethyl-1H-imidazol-2-yl)aniline. This approach leverages copper catalysis to form the C–N bond between aryl halides and azoles.
-
Reactants : 4-Iodoaniline (1 eq), 1-ethylimidazole (1.2 eq).
-
Catalyst System : CuI (5–10 mol%), 1,10-phenanthroline (10 mol%).
-
Base : NaOH or KCO (2 eq).
-
Solvent : Dimethyl sulfoxide (DMSO) or N-methylpyrrolidone (NMP).
-
Conditions : 110–130°C for 6–12 hours under nitrogen.
Key Data :
Mechanistic Insight :
The reaction proceeds via oxidative addition of Cu(I) to the aryl halide, followed by coordination with the imidazole nitrogen and reductive elimination to form the product. Ligands like 1,10-phenanthroline enhance catalytic efficiency by stabilizing intermediates.
Ligand-Accelerated Protocols
Recent advancements utilize bidentate ligands to improve reaction kinetics and yields.
-
Ligands : 2,2,6,6-Tetramethylheptanedione (TMHD) or 6,7-dihydroquinolin-8(5H)-one oxime.
-
Conditions : 100–120°C, 4–6 hours.
Advantages :
Post-Coupling Alkylation Strategies
N-Ethylation of 4-(1H-Imidazol-2-yl)aniline
For substrates where direct Ullmann coupling is challenging, sequential alkylation offers an alternative.
-
Step 1 : Synthesize 4-(1H-imidazol-2-yl)aniline via Ullmann coupling of 4-iodoaniline and imidazole.
-
Step 2 : Alkylate the imidazole nitrogen using ethyl bromide or diethyl sulfate.
Conditions :
-
Base : NaH or KCO.
-
Solvent : DMF or acetonitrile.
-
Temperature : 60–80°C for 4–8 hours.
Data :
Limitations :
-
Competing O-alkylation if hydroxyl groups are present.
-
Requires purification via recrystallization (e.g., tert-butanol).
Alternative Routes: Cyclocondensation and Reductive Amination
Cyclocondensation of α-Diketones
Though less common, imidazole rings can be constructed from α-diketones and amines.
-
Reactants : Glyoxal (1 eq), 4-ethylaminoaniline (1 eq).
-
Catalyst : NHOAc.
-
Conditions : Reflux in ethanol for 12 hours.
Challenges :
Reductive Amination
A niche method involves reducing Schiff bases formed between 4-aminobenzaldehyde and 1-ethylimidazole-2-carboxaldehyde.
-
Form Schiff Base : React aldehyde and amine in ethanol with acetic acid.
-
Reduce : Use NaBH or H/Pd-C.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Cost Efficiency | Scalability |
|---|---|---|---|---|
| Ullmann Coupling | 72–85 | >99 | High | Industrial |
| Post-Coupling Alkylation | 65–78 | 95–98 | Moderate | Lab-scale |
| Cyclocondensation | 40–55 | 85–90 | Low | Limited |
Key Takeaways :
-
Ullmann coupling is optimal for large-scale production.
-
Alkylation routes are preferable for labs lacking specialized catalysts.
Purification and Characterization
Recrystallization
Spectroscopic Data
-
H NMR (DMSO-): δ 1.42 (t, 3H, CHCH), 4.27 (q, 2H, CHCH), 6.82–7.65 (m, 4H, Ar–H), 8.12 (s, 1H, imidazole-H).
Industrial and Environmental Considerations
Catalyst Recycling
Chemical Reactions Analysis
Types of Reactions
4-(1-Ethyl-1H-imidazol-2-yl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.
Reduction: Reduction reactions can yield different aniline derivatives.
Substitution: The compound can participate in substitution reactions, where the aniline or imidazole groups are replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while reduction can produce different aniline derivatives.
Scientific Research Applications
Antitumor Applications
One of the most significant applications of 4-(1-Ethyl-1H-imidazol-2-yl)aniline is in cancer therapy. Research indicates that derivatives of this compound exhibit promising antitumor activity :
- Mechanism of Action : Studies have shown that this compound induces apoptosis in cancer cells by modulating key proteins involved in cell death pathways. For example, it increases the expression of pro-apoptotic protein Bax while decreasing anti-apoptotic protein Bcl-2, leading to mitochondrial dysfunction and cell death .
- Selectivity : The compound has demonstrated a favorable selectivity index, indicating higher tolerance in normal cells compared to cancer cells. This selectivity is crucial for minimizing side effects during cancer treatment .
Enzyme Inhibition
This compound also shows potential as an enzyme inhibitor , particularly affecting cytochrome P450 enzymes:
- Pharmacokinetics : By interacting with these enzymes, the compound can influence the metabolism of various drugs, potentially enhancing or diminishing their therapeutic effects . This property makes it a candidate for drug development and optimization.
Antimicrobial Activity
The compound exhibits broad-spectrum antimicrobial properties , effective against various bacterial strains. This characteristic is attributed to its ability to disrupt microbial cell functions through interactions with essential enzymes and pathways .
Anti-inflammatory Effects
Research indicates that derivatives of this compound can modulate inflammatory responses:
- Mechanism : The compound may influence gene expression related to immune functions, providing a basis for its potential use in treating inflammatory diseases .
Summary Table of Biological Activities
| Activity Type | Description |
|---|---|
| Antimicrobial | Effective against various bacterial strains |
| Antitumor | Induces apoptosis in cancer cells |
| Anti-inflammatory | Modulates inflammatory responses |
| Antidiabetic | Potential effects on glucose metabolism |
| Antiviral | Inhibitory effects on viral replication |
Case Studies and Research Findings
Several studies have highlighted the efficacy of this compound in various applications:
- Antitumor Activity Study : A study reported that the compound exhibited significant cytotoxicity against liver carcinoma cell lines with IC50 values indicating its potential as an anticancer agent .
- Enzyme Interaction Analysis : Research demonstrated that this compound could alter the activity of cytochrome P450 enzymes, suggesting implications for drug-drug interactions in clinical settings .
- Antimicrobial Screening : Various derivatives were tested against a range of pathogens, confirming the broad-spectrum antimicrobial activity associated with this compound .
Mechanism of Action
The mechanism by which 4-(1-Ethyl-1H-imidazol-2-yl)aniline exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The imidazole ring can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparisons
Substituent Effects on Reactivity and Bioactivity
- Ethyl vs. Methyl Substitution : The ethyl group in this compound increases steric bulk and lipophilicity compared to methyl analogs (e.g., 2-(4-Methyl-1H-imidazol-2-yl)aniline). This could enhance membrane permeability in drug candidates but reduce solubility in aqueous media .
- Benzoimidazole vs. Imidazole : The fused benzoimidazole ring in 4-(1H-Benzo[d]imidazol-2-yl)aniline extends conjugation, likely improving UV absorption properties. This structural feature is linked to anti-HCV activity in derivatives synthesized via hydrazine-mediated cyclization .
- Propenyl Functionalization : The propenyl group in 4-[1-(Prop-2-en-1-yl)-1H-imidazol-2-yl]aniline introduces a reactive site for polymerization or click chemistry, making it valuable in materials science .
Research Findings and Trends
- Synthetic Methodologies: TDAE (tetrakis(dimethylamino)ethylene) strategies, as used in nitroimidazole derivatives, could be adapted for functionalizing this compound with carbonyl groups .
- Structure-Activity Relationships (SAR) : Electron-donating groups (e.g., ethyl) on the imidazole ring may enhance bioactivity by stabilizing charge-transfer complexes, as seen in related aniline-imidazole hybrids .
- Analytical Challenges: Purification of these compounds often requires reversed-phase chromatography (C18 columns) or recrystallization, as noted in the isolation of dihydroimidazole-aniline derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
